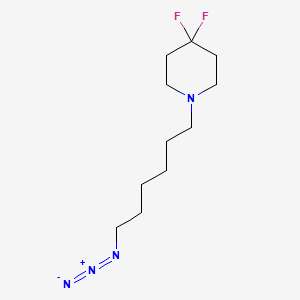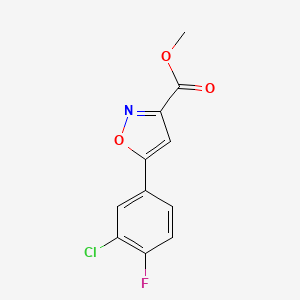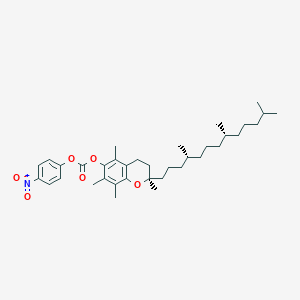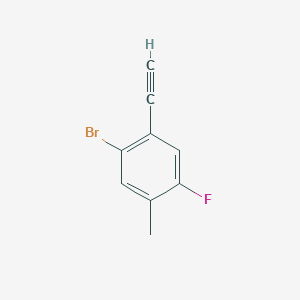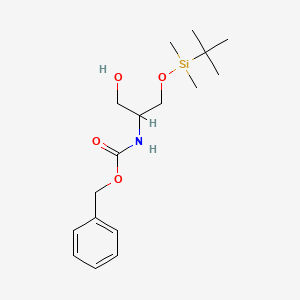
5-Allyloxy-1,3-dichloro-2-fluoro-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is an organic compound characterized by the presence of allyloxy, dichloro, and fluoro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene typically involves multiple steps. One common method includes the allylation of 1,3-dichloro-2-fluorobenzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of intermediates . This method is advantageous for large-scale production due to its safety, energy efficiency, and reduced reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
5-Allyloxy-1,3-dichloro-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the allyloxy group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5-Allyloxy-1,3-dichloro-2-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar structure but with a bromine substituent instead of allyloxy, leading to different reactivity and applications.
Uniqueness
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming complex organic molecules. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
Molekularformel |
C9H7Cl2FO |
|---|---|
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
InChI-Schlüssel |
IQBFNWRDVAHNRV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=C(C(=C1)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


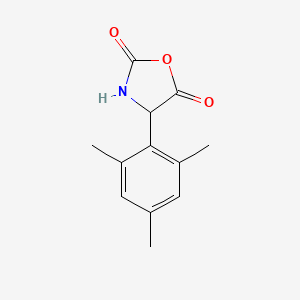
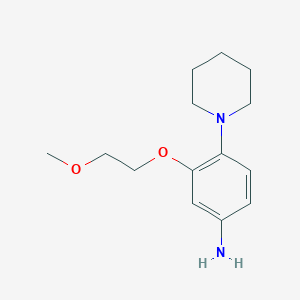

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
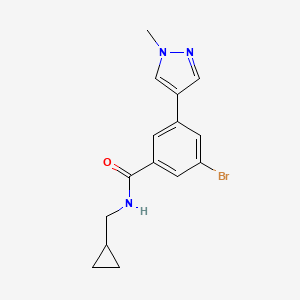
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
